molecular formula C13H14N2O3 B2404711 Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 229015-76-3

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B2404711
CAS RN: 229015-76-3
M. Wt: 246.266
InChI Key: SDGZPPOLTPVBLP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, or E3MPC, is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 155°C and a molecular weight of 246.3 g/mol. E3MPC is a versatile compound that can be used in a variety of experiments, including biochemical and physiological studies, as well as in drug development.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is synthesized through processes such as Claisen condensation and Knorr cyclization, starting with 1-(4-methoxyphenyl)ethanone and diethyl oxalate. This compound is further used to create pyrazole hydrazones and carbohydrazide derivatives (Huang Jie-han, 2008).

  • Auxin Activities and Antiblastic Properties : Research involving this compound has explored its use in synthesizing new compounds with auxin activities. However, these activities were found to be not high, and some derivatives showed antiblastic properties against wheat germ (A. Yue et al., 2010).

Structural Analysis and Properties

  • Regioselective Synthesis : Studies have focused on the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insight into the structural assignments and synthetic methods for such compounds (W. Ashton & G. Doss, 1993).

  • Antioxidant Activity : The antioxidant activity of this compound derivatives has been investigated, with findings indicating that the length of the alcohol chain in the compound can influence its antioxidant potential (Taís B. Goulart et al., 2020).

Applications in Medicinal Chemistry

  • Antifungal Activity Study : There's research on synthesizing derivatives of this compound for potential antifungal activity, exploring the compounds' interaction with biological targets such as 14-α-demethylase lanosterol (S. Fedotov et al., 2022).

  • Cancer Cell Growth Inhibition : Novel derivatives of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate have been evaluated for their ability to inhibit lung cancer cell growth, indicating potential applications in cancer treatment (Liang-Wen Zheng et al., 2010).

Other Relevant Studies

  • Corrosion Protection : Research into this compound derivatives has also extended to their application in corrosion protection, demonstrating effectiveness in inhibiting mild steel corrosion in acidic environments (P. Paul et al., 2020).

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGZPPOLTPVBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

229015-76-3
Record name ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.52 ml (31.28 mmol) of hydrazine was added to an ethanol solution (50 ml) of 7.12 g (28.44 mmol) of the obtained ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate, and then the reaction liquid was stirred at 60° C. for 4 hours. The reaction liquid was concentrated under reduced pressure, and the resulting solid was washed with diethyl ether to obtain 6.76 g (yield: 96%) of ethyl 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylate as a white solid.
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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